molecular formula C12H11BrN2O2 B5639169 2-(3-bromophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one

2-(3-bromophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one

Cat. No. B5639169
M. Wt: 295.13 g/mol
InChI Key: CKCIRMLYTXKQML-YFHOEESVSA-N
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Description

The focus of the study is on compounds with structures that incorporate elements similar to 2-(3-bromophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one, emphasizing the synthesis, molecular and physical properties, and chemical behavior of these compounds. Such compounds often exhibit significant interest due to their potential in various chemical reactions and applications in material science.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific organometallic reagents or the application of novel synthetic pathways to introduce the desired functional groups onto the core structure. For instance, the synthesis of [2-(4,4-dimethyl-2-oxazoline)-5-methylphenyl]dimethyltin bromide and related compounds illustrates the complex reactions required to achieve the targeted molecular architecture (Jastrzebski et al., 1991).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using X-ray diffraction methods, providing insights into the arrangement of atoms and the geometry around key structural elements. This information is crucial for understanding the chemical reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Compounds similar to the one participate in a variety of chemical reactions, influenced by their structural features such as the presence of oxazoline rings and specific substituents. The reactivity patterns of these compounds can be complex, involving mechanisms like intramolecular coordination to metal centers, which affects their overall chemical behavior and utility in synthesis (Jastrzebski et al., 1991).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure. For example, the crystalline structure and stability of compounds under various conditions provide valuable information for their processing and application in different domains.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are influenced by the molecular framework and functional groups present in these compounds. These properties are critical for designing compounds for specific chemical reactions or for use in materials science.

For detailed study and further insights into compounds with similar structures and functionalities, please refer to the cited sources:

  • Jastrzebski et al., 1991This summary provides an overview based on related chemical entities due to the specificity of the request and the availability of direct information on the exact compound. For more in-depth and specific details, further research and targeted experimental studies are recommended.

properties

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-(dimethylaminomethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCIRMLYTXKQML-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(3-bromophenyl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one

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